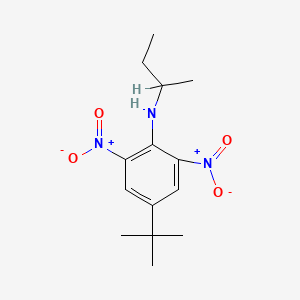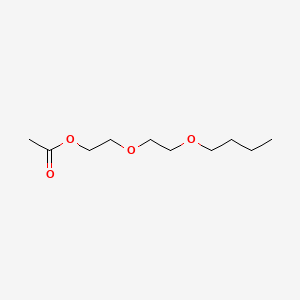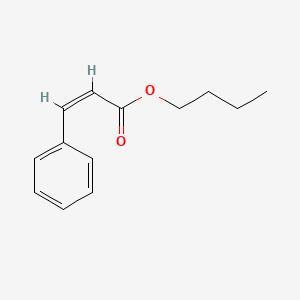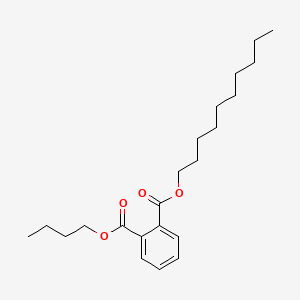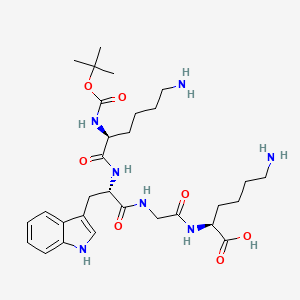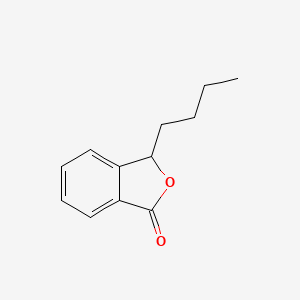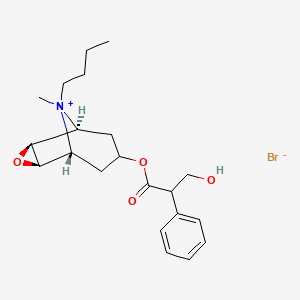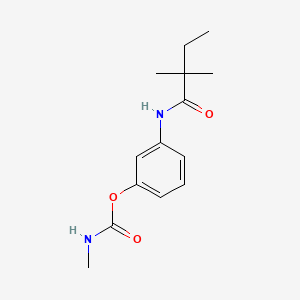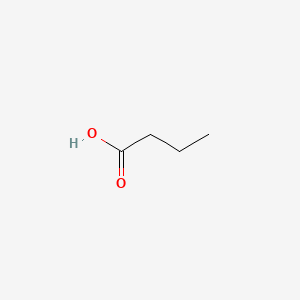
Cabergoline
Vue d'ensemble
Description
Cabergoline is a medication used to treat different types of medical problems that occur when too much of the hormone prolactin is produced. It can be used to treat certain menstrual problems, fertility problems in men and women, and pituitary prolactinomas (tumors of the pituitary gland) .
Synthesis Analysis
This compound is an ergot derivative that contains a urea moiety and an amide group, which are sensitive to degradation by hydrolysis, as well as an alkene bond that is susceptible to oxidation . The synthesis of this compound involves the functionalization of the carboxamide side chain .
Molecular Structure Analysis
The structure of this compound includes a urea moiety, an amide group, and an alkene bond .
Chemical Reactions Analysis
This compound is sensitive to degradation by hydrolysis and oxidation. It was found to be highly sensitive to all studied conditions except thermal degradation, producing three major degradation products .
Physical And Chemical Properties Analysis
This compound has a molecular weight of 451.6 and is soluble in DMSO at 33 mg/mL . It is a long-acting dopamine agonist with high affinity for dopamine D2 receptors .
Applications De Recherche Scientifique
Analyse complète des applications de la Cabergoline dans la recherche scientifique
La this compound, un agoniste puissant de la dopamine, possède une variété d'applications dans la recherche scientifique en raison de ses propriétés pharmacologiques uniques. Voici une analyse détaillée de six applications distinctes de la this compound dans la recherche scientifique.
Inhibition de la prolactine et gestion de la maladie de Parkinson
This compound: est largement reconnue pour son efficacité à réduire les niveaux de prolactine. Elle se lie aux récepteurs de la dopamine dans l'hypophyse, ce qui entraîne une diminution de la sécrétion de prolactine . Cette propriété en fait un médicament précieux pour traiter l'hyperprolactinémie, une affection caractérisée par un excès de prolactine dans le sang, souvent conduisant à divers problèmes de reproduction. De plus, son rôle d'anti-Parkinson est significatif, offrant une alternative aux patients intolérants aux autres traitements .
Élucidation structurale des produits de dégradation oxydative
Dans le domaine de la stabilité pharmaceutique, la this compound a été étudiée pour ses produits de dégradation. Une étude récente a identifié un nouveau produit de dégradation oxydative de la this compound lors de tests de stabilité en chromatographie liquide haute performance (HPLC) . Comprendre la structure et le comportement de ces produits de dégradation est crucial pour garantir la sécurité et l'efficacité du médicament pendant le stockage et l'utilisation.
Études de bioéquivalence
La this compound est soumise à des tests rigoureux pour garantir sa bioéquivalence lors de l'introduction de nouvelles formulations. Une méthode validée de chromatographie liquide-spectrométrie de masse en tandem (LC-MS/MS) a été développée pour analyser la this compound dans le plasma humain, ce qui est crucial pour évaluer la bioéquivalence de nouveaux produits pharmaceutiques . Cela garantit que les patients reçoivent les mêmes avantages thérapeutiques avec les versions génériques qu'avec les médicaments de marque.
Mécanisme dopaminergique et suppression de la prolactine
Le principal mécanisme d'action de la this compound implique d'agir comme un agoniste de la dopamine à action prolongée avec une forte affinité pour les récepteurs D2. Cela supprime efficacement la sécrétion de prolactine, ce qui a des implications pour les traitements des affections liées au déséquilibre de la prolactine.
Effets métaboliques en milieu clinique
La this compound a montré des effets bénéfiques sur le métabolisme dans divers contextes cliniques. Par exemple, son impact sur le métabolisme du glucose et la gestion du poids chez les patients atteints d'acromégalie est à l'étude. Cela pourrait conduire à de nouvelles stratégies thérapeutiques pour les maladies métaboliques .
Fonction antitumorale et applications potentielles plus larges
Des études récentes ont mis en évidence les fonctions antitumorales de la this compound, en particulier dans le traitement des adénomes hypophysaires sécrétant de la prolactine. Elle ne supprime pas seulement la production d'hormones par ces tumeurs, mais provoque également le rétrécissement des tumeurs. De plus, il existe un potentiel d'utilisation clinique plus large de la this compound dans le traitement d'autres tumeurs, telles que le cancer du sein, les tumeurs neuroendocrines pancréatiques et le cancer du poumon .
Mécanisme D'action
Target of Action
Cabergoline is a long-acting dopamine agonist and prolactin inhibitor . It primarily targets the dopamine D2 receptors , which are mainly found in the anterior pituitary and the nigrostriatal pathway . These receptors play a crucial role in the regulation of prolactin secretion and coordinated muscle activity .
Mode of Action
This compound interacts with its targets by binding to the dopamine D2 receptors . This binding causes inhibition of adenylyl cyclase, which decreases intracellular cAMP concentrations and blocks IP3-dependent release of Ca2+ from intracellular stores . This interaction results in the suppression of prolactin secretion from lactotrophs of the anterior pituitary .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the dopamine signaling pathway. By binding to the dopamine D2 receptors, this compound inhibits the activity of adenylyl cyclase, leading to a decrease in cAMP levels . This decrease in cAMP levels then inhibits the release of prolactin, thereby suppressing prolactin secretion .
Pharmacokinetics
This compound exhibits linear pharmacokinetics over a dose range of 0.5–7mg in healthy adult volunteers and parkinsonian patients . It is moderately bound (around 40%) to human plasma proteins in a concentration-independent manner . The absolute bioavailability of this compound is unknown . It is extensively metabolized by the liver, predominantly via hydrolysis of the acylurea bond of the urea moiety . Less than 4% is excreted unchanged in the urine . The elimination half-life of this compound estimated from urinary data of healthy subjects ranges between 63 and 109 hours .
Result of Action
The molecular and cellular effects of this compound’s action primarily involve the suppression of prolactin secretion from lactotrophs of the anterior pituitary . Recent studies have also revealed that this compound suppresses tumor cell proliferation and induces cell death .
Safety and Hazards
Cabergoline may cause serious side effects, including shortness of breath, chest pain, light-headedness, pain in the side or lower back, little or no urination, or swelling in the ankles or feet . It is contraindicated in patients with uncontrolled high blood pressure, a heart valve disorder, or a condition called fibrosis .
Propriétés
IUPAC Name |
(6aR,9R,10aR)-N-[3-(dimethylamino)propyl]-N-(ethylcarbamoyl)-7-prop-2-enyl-6,6a,8,9,10,10a-hexahydro-4H-indolo[4,3-fg]quinoline-9-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H37N5O2/c1-5-11-30-17-19(25(32)31(26(33)27-6-2)13-8-12-29(3)4)14-21-20-9-7-10-22-24(20)18(16-28-22)15-23(21)30/h5,7,9-10,16,19,21,23,28H,1,6,8,11-15,17H2,2-4H3,(H,27,33)/t19-,21-,23-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KORNTPPJEAJQIU-KJXAQDMKSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=O)N(CCCN(C)C)C(=O)C1CC2C(CC3=CNC4=CC=CC2=C34)N(C1)CC=C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCNC(=O)N(CCCN(C)C)C(=O)[C@@H]1C[C@H]2[C@@H](CC3=CNC4=CC=CC2=C34)N(C1)CC=C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H37N5O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
85329-89-1 (diphosphate) | |
| Record name | Cabergoline [USAN:USP:INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0081409907 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID6022719 | |
| Record name | Cabergoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6022719 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
451.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Cabergoline | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0014393 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
Insoluble, 6.40e-02 g/L | |
| Record name | Cabergoline | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00248 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Cabergoline | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0014393 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Mechanism of Action |
The dopamine D2 receptor is a 7-transmembrane G-protein coupled receptor associated with Gi proteins. In lactotrophs, stimulation of dopamine D2 causes inhibition of adenylyl cyclase, which decreases intracellular cAMP concentrations and blocks IP3-dependent release of Ca2+ from intracellular stores. Decreases in intracellular calcium levels may also be brought about via inhibition of calcium influx through voltage-gated calcium channels, rather than via inhibition of adenylyl cyclase. Additionally, receptor activation blocks phosphorylation of p42/p44 MAPK and decreases MAPK/ERK kinase phosphorylation. Inhibition of MAPK appears to be mediated by c-Raf and B-Raf-dependent inhibition of MAPK/ERK kinase. Dopamine-stimulated growth hormone release from the pituitary gland is mediated by a decrease in intracellular calcium influx through voltage-gated calcium channels rather than via adenylyl cyclase inhibition. Stimulation of dopamine D2 receptors in the nigrostriatal pathway leads to improvements in coordinated muscle activity in those with movement disorders. Cabergoline is a long-acting dopamine receptor agonist with a high affinity for D2 receptors. Receptor-binding studies indicate that cabergoline has low affinity for dopamine D1, α1,- and α2- adrenergic, and 5-HT1- and 5-HT2-serotonin receptors. | |
| Record name | Cabergoline | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00248 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
CAS RN |
81409-90-7 | |
| Record name | Cabergoline | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=81409-90-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Cabergoline [USAN:USP:INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0081409907 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Cabergoline | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00248 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Cabergoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6022719 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (6aR,9R,10aR)-N-[3-(dimethylamino)propyl]-N-(ethylcarbamoyl)-7-prop-2-enyl-6,6a,8,9,10,10a-hexahydro-4H-indolo[4,3-fg]quinoline-9-carboxamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | CABERGOLINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LL60K9J05T | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Cabergoline | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0014393 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
102-104 °C, 102 - 104 °C | |
| Record name | Cabergoline | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00248 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Cabergoline | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0014393 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the primary mechanism of action of Cabergoline?
A: this compound exerts its therapeutic effect primarily by acting as a dopamine receptor agonist, exhibiting a high affinity for the dopamine D2 receptor subtype. [, , ] This interaction mimics the action of dopamine, a neurotransmitter, leading to a cascade of downstream effects.
Q2: How does this compound's interaction with dopamine D2 receptors affect prolactin secretion?
A: Prolactin secretion from the pituitary gland is under tonic inhibitory control by dopamine. By binding to D2 receptors on lactotroph cells in the pituitary gland, this compound inhibits the synthesis and release of prolactin. [, , , ]
Q3: Beyond prolactin, what other hormonal or physiological processes are influenced by this compound?
A: this compound's action on dopamine receptors extends beyond prolactin regulation. It can also affect growth hormone secretion, potentially finding application in managing acromegaly. [, , ] Additionally, its influence on the dopaminergic system suggests potential applications in treating conditions like Parkinson's disease. [, , , ]
Q4: What is the molecular formula and weight of this compound?
A: this compound is represented by the molecular formula C26H37N5O2 and has a molecular weight of 451.6 g/mol. []
Q5: Is there any available spectroscopic data for this compound?
A: While the provided research doesn't delve into specific spectroscopic data, techniques like nuclear magnetic resonance (NMR) and mass spectrometry (MS) are commonly employed for the structural characterization of compounds like this compound. []
Q6: Is there information available regarding the material compatibility and stability of this compound under various conditions?
A6: The provided research focuses primarily on this compound's pharmacological properties and applications in biological systems. Specific details regarding its material compatibility and stability in non-biological contexts are not discussed.
Q7: Are there any known factors that influence the pharmacokinetics of this compound?
A: Concomitant administration of drugs like clarithromycin, a potent inhibitor of CYP3A4 (a key enzyme involved in drug metabolism), can significantly increase the blood concentration of this compound. []
Q8: What are the primary clinical applications of this compound?
A: this compound is primarily prescribed for the treatment of hyperprolactinemia, often caused by prolactinomas. [, , , , ] Its efficacy in normalizing prolactin levels, restoring ovulation and fertility in women, and reducing tumor size has been well-documented. [, , , , ]
Q9: Can this compound be used during pregnancy?
A: While the use of this compound during pregnancy has been reported, and available data suggests it may be relatively safe, bromocriptine, another dopamine agonist, has a larger safety database and a more established safety record for use during pregnancy. []
Q10: Is this compound effective in treating conditions other than hyperprolactinemia?
A: Emerging research suggests potential applications for this compound in managing acromegaly, either as monotherapy or in combination with other drugs like pegvisomant. [, , ] Additionally, its use in treating Parkinson's disease and restless legs syndrome has been explored. [, , , ]
Q11: Are there alternative treatment options for individuals with this compound-resistant prolactinomas?
A: In cases of this compound resistance, alternative dopamine agonists like bromocriptine might be considered, although they often have a less favorable side-effect profile. [] Other options include surgery or radiotherapy. [, ]
Q12: Are there any specific drug delivery or targeting strategies being explored for this compound?
A12: The provided research primarily focuses on this compound's systemic effects. Targeted drug delivery strategies are not extensively discussed within this context.
Q13: What analytical methods are commonly used to characterize and quantify this compound?
A: Techniques like high-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS) are commonly employed to analyze this compound and its metabolites. []
Q14: Is there information available on the environmental impact and degradation of this compound?
A14: The provided research primarily focuses on the pharmacological aspects of this compound in treating human conditions. Environmental impact and degradation are not discussed within this scope.
Q15: Are there any cross-disciplinary applications or research synergies related to this compound?
A: Research on this compound spans various disciplines, including endocrinology, neurology, and pharmacology. Its mechanisms of action and effects on hormone regulation have implications for understanding pituitary gland function and dopamine signaling pathways. [, , , , , , , , , , , , , , ]
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



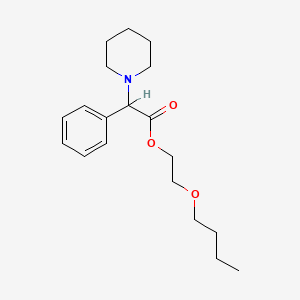

![alpha-[1-(tert-Butylamino)ethyl]-2,5-dimethoxybenzyl alcohol hydrochloride](/img/structure/B1668112.png)
